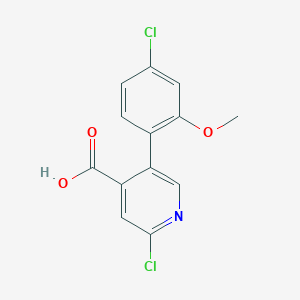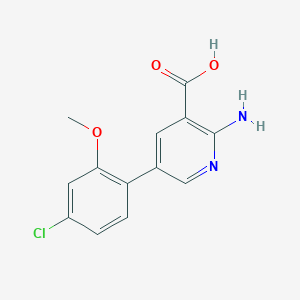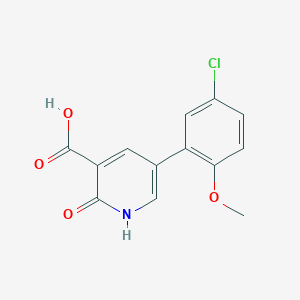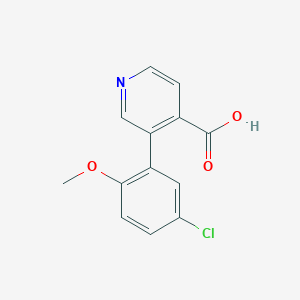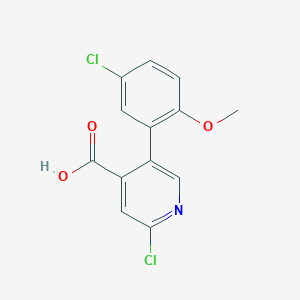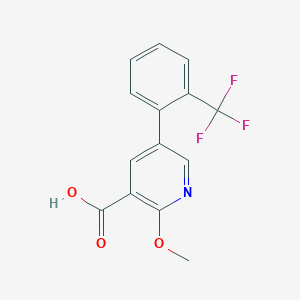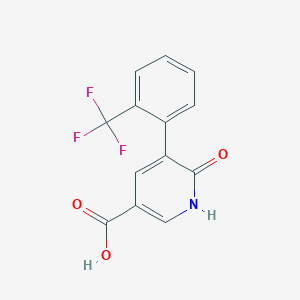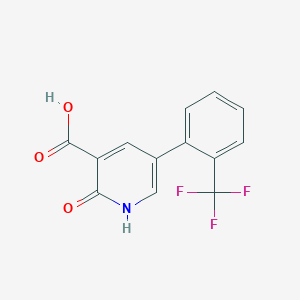
2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid (2-H-5-TFPN) is a small molecule compound that has shown promising results in scientific research applications. It is a member of the nicotinic acid family, which is known for its ability to modulate the activity of the enzyme acyl-CoA oxidase. In addition, it has been studied for its biochemical and physiological effects.
科学的研究の応用
2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of the enzyme acyl-CoA oxidase. This enzyme is responsible for the oxidation of fatty acids, and its activity has been linked to the development of metabolic diseases such as obesity and type 2 diabetes. Therefore, 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential to treat these diseases. In addition, it has been studied for its potential to modulate the activity of other enzymes involved in metabolic pathways, such as fatty acid synthase and fatty acid β-oxidation.
作用機序
2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% modulates the activity of acyl-CoA oxidase by binding to the enzyme and inhibiting its activity. This inhibition leads to a decrease in the oxidation of fatty acids, which in turn leads to an increase in the production of energy-rich compounds such as ATP. In addition, 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of other enzymes involved in metabolic pathways, such as fatty acid synthase and fatty acid β-oxidation.
Biochemical and Physiological Effects
2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of metabolic enzymes, which in turn can lead to a decrease in the production of energy-rich compounds such as ATP. This decrease in ATP production can lead to a decrease in the body’s overall energy levels. In addition, 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential to modulate the activity of other metabolic enzymes, which can lead to changes in the body’s metabolism and energy balance.
実験室実験の利点と制限
The use of 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% in lab experiments has several advantages. First, it is relatively easy to synthesize and is available in 95% purity. Second, it is relatively stable and can be stored for long periods of time. Third, it is relatively non-toxic and has low levels of side effects. However, 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% also has several limitations. First, it is not very soluble in water, which can make it difficult to use in certain experiments. Second, it is relatively expensive, which can limit its use in certain experiments.
将来の方向性
The potential applications of 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% are vast and varied. In the future, it could be further studied for its potential to modulate the activity of metabolic enzymes involved in the development of metabolic diseases such as obesity and type 2 diabetes. In addition, it could be studied for its potential to modulate the activity of enzymes involved in other metabolic pathways, such as fatty acid β-oxidation and fatty acid synthase. Finally, it could be studied for its potential to modulate the activity of other enzymes involved in metabolic pathways, such as those involved in energy production and storage.
合成法
2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-trifluoromethylphenylacetic acid with sodium nitrite in the presence of acetic acid. This reaction yields 2-trifluoromethylphenylacetic acid nitrite, which is then reacted with 2-hydroxy-5-chloronicotinic acid in the presence of potassium carbonate. This reaction yields 2-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% in 95% purity.
特性
IUPAC Name |
2-oxo-5-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-8(10)7-5-9(12(19)20)11(18)17-6-7/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBHJNKGOIXCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687965 |
Source


|
| Record name | 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261820-95-4 |
Source


|
| Record name | 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

